2-Bromo-4-chloro-6-fluorophenol
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Overview
Description
2-Bromo-4-chloro-6-fluorophenol: is an aromatic compound with the molecular formula C6H3BrClFO . It is a halogenated phenol, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloro-6-fluorophenol typically involves halogenation reactions. One common method is the electrophilic aromatic substitution reaction, where phenol is treated with bromine, chlorine, and fluorine sources under controlled conditions. The reaction conditions, such as temperature and solvent, are carefully optimized to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step processes, including:
Halogenation of Phenol: Phenol is first brominated using bromine in the presence of a catalyst.
Chlorination: The brominated phenol is then chlorinated using chlorine gas.
Fluorination: Finally, the chlorinated product is fluorinated using a fluorinating agent such as hydrogen fluoride or a fluorine gas mixture.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-chloro-6-fluorophenol undergoes various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and fluorine) can be replaced by other nucleophiles under suitable conditions.
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove halogen atoms or to modify the phenolic group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Formation of substituted phenols.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of dehalogenated phenols or modified phenolic compounds.
Scientific Research Applications
Chemistry: 2-Bromo-4-chloro-6-fluorophenol is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and dyes .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. Halogenated phenols are known to exhibit antimicrobial, antifungal, and antiviral properties. Research is ongoing to evaluate its efficacy in various therapeutic applications .
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, including flame retardants and polymer additives. Its unique halogenation pattern makes it valuable for modifying the properties of polymers and other materials .
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-6-fluorophenol involves its interaction with biological targets, primarily through its phenolic group and halogen atoms. The phenolic group can form hydrogen bonds with biological macromolecules, while the halogen atoms can participate in halogen bonding and other non-covalent interactions. These interactions can disrupt the function of enzymes, proteins, and other cellular components, leading to antimicrobial and other biological effects .
Comparison with Similar Compounds
- 2-Bromo-4-chlorophenol
- 2-Bromo-6-fluorophenol
- 4-Chloro-6-fluorophenol
- 2-Bromo-4-fluorophenol
Comparison: 2-Bromo-4-chloro-6-fluorophenol is unique due to the presence of three different halogen atoms on the benzene ring. This unique halogenation pattern imparts distinct chemical and physical properties compared to other halogenated phenols. For example, the combination of bromine, chlorine, and fluorine atoms can influence the compound’s reactivity, solubility, and biological activity. This makes it a valuable compound for specific applications where such properties are desired .
Properties
IUPAC Name |
2-bromo-4-chloro-6-fluorophenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClFO/c7-4-1-3(8)2-5(9)6(4)10/h1-2,10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDYUSDMWUDGAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397140 |
Source
|
Record name | 2-bromo-4-chloro-6-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.44 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886499-88-3 |
Source
|
Record name | 2-Bromo-4-chloro-6-fluorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886499-88-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-bromo-4-chloro-6-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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